molecular formula C12H7ClN2S B1621034 2-(4-Chlorophenylthio)pyridine-5-carbonitrile CAS No. 259683-22-2

2-(4-Chlorophenylthio)pyridine-5-carbonitrile

Cat. No.: B1621034
CAS No.: 259683-22-2
M. Wt: 246.72 g/mol
InChI Key: UQLOILLWDIUULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenylthio)pyridine-5-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile, also known as 6-[(4-CHLOROPHENYL)THIO]NICOTINONITRILE, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . It can also upregulate the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenylthio)pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, including organ damage and altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. The compound’s metabolism can also result in the formation of active or inactive metabolites, which can further influence its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

The synthesis of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorothiophenol with 2-bromo-5-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-(4-Chlorophenylthio)pyridine-5-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like LiAlH4. The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and amines .

Scientific Research Applications

2-(4-Chlorophenylthio)pyridine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

2-(4-Chlorophenylthio)pyridine-5-carbonitrile can be compared with other similar compounds, such as:

    2-(4-Methylphenylthio)pyridine-5-carbonitrile: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.

    2-(4-Bromophenylthio)pyridine-5-carbonitrile:

    2-(4-Fluorophenylthio)pyridine-5-carbonitrile: The fluorine atom can influence the compound’s stability and interactions with biological targets.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLOILLWDIUULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370961
Record name 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259683-22-2
Record name 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenylthio)pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.